molecular formula C9H10O4 B1296203 2-Hydroxyethyl 4-hydroxybenzoate CAS No. 2496-90-4

2-Hydroxyethyl 4-hydroxybenzoate

Cat. No.: B1296203
CAS No.: 2496-90-4
M. Wt: 182.17 g/mol
InChI Key: GFHGEIJFEHZKHZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl 4-hydroxybenzoate plays a significant role in biochemical reactions, primarily due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme para-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of para-hydroxybenzoate to form protocatechuate . This interaction is crucial for the compound’s antimicrobial properties, as it disrupts the metabolic processes of microorganisms, leading to their inhibition or death.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by interfering with their cell wall synthesis and energy production . Additionally, this compound can modulate gene expression related to stress response and metabolic pathways, further contributing to its antimicrobial effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of enzymes involved in the synthesis of bacterial cell walls, such as transpeptidases . This inhibition disrupts the integrity of the bacterial cell wall, causing cell lysis and death. Additionally, this compound can induce changes in gene expression, leading to altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its antimicrobial properties . Prolonged exposure to environmental factors such as light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained antimicrobial effects, although its potency may decrease over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects such as skin irritation and allergic reactions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose does not proportionally enhance its antimicrobial properties. Toxicity studies in animal models have shown that high doses of this compound can lead to systemic toxicity, affecting liver and kidney function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as para-hydroxybenzoate hydroxylase, which converts it into protocatechuate . This intermediate is further metabolized through the β-ketoadipate pathway, leading to the production of acetyl-CoA and succinyl-CoA, which enter the tricarboxylic acid cycle . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For instance, its accumulation in the cytoplasm can enhance its antimicrobial effects by increasing its concentration at the site of action.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with enzymes and other biomolecules involved in antimicrobial activity. The precise localization of this compound can influence its efficacy and potency as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

4-Hydroxybenzoic acid+Ethylene glycol2-Hydroxyethyl 4-hydroxybenzoate+Water\text{4-Hydroxybenzoic acid} + \text{Ethylene glycol} \rightarrow \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+Ethylene glycol→2-Hydroxyethyl 4-hydroxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 4-hydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxyethyl 4-hydroxybenzoate can be compared with other similar compounds, such as:

  • Methyl 4-hydroxybenzoate
  • Ethyl 4-hydroxybenzoate
  • Propyl 4-hydroxybenzoate

Uniqueness

The presence of the hydroxyethyl group in this compound imparts unique solubility and reactivity properties compared to its methyl, ethyl, and propyl counterparts. This makes it particularly useful in applications where enhanced solubility and reactivity are desired .

Properties

IUPAC Name

2-hydroxyethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGEIJFEHZKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296123
Record name 2-Hydroxyethyl 4-hydroxybenzoate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-90-4
Record name Ethylene glycol MONO-4-hydroxybenzoate
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Record name 2496-90-4
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Record name 2-Hydroxyethyl 4-hydroxybenzoate
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Record name 2-Hydroxyethyl 4-Hydroxybenzoate
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Record name ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE
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Synthesis routes and methods

Procedure details

Into an autoclave, 138 parts by weight of p-hydroxybenzoic acid, 1 part by weight of Na2CO2 and 300 parts by weight of isopropanol were charged, and at 90° C., 66 parts by weight of ethylene oxide was added thereto, and the reaction was conducted. After the reaction, the mixture was cooled, and the precipitate was collected by filtration and recrystallized twice from water to obtain 55 parts by weight of p-hydroxylbenzoic acid-β-hydroxyethyl ester ##STR88## having a melting point of 141° C. The structure was confirmed by 1H-NMR.
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Q & A

Q1: What is the molecular structure of 2-hydroxyethyl 4-hydroxybenzoate and how was it determined?

A1: this compound (C₉H₁₀O₄) is an ester with a hydroxyl group on the ethyl chain. Its structure was characterized using single crystal X-ray diffraction. [] The analysis revealed a planar benzene ring with a carboxyl group attached. The carboxyl group is slightly out of plane with the benzene ring, with a dihedral angle of 11.93°. Additionally, the 2-hydroxyethyl side chain adopts a gauche conformation. []

Q2: What intermolecular interactions are observed in the crystal structure of this compound?

A2: The crystal structure analysis revealed that molecules of this compound are linked together through hydrogen bonding. [] Specifically, O—H⋯O and C—H⋯O hydrogen bonds were identified, contributing to the overall packing arrangement within the crystal lattice. []

Q3: Has this compound been found in nature and, if so, where?

A3: Yes, this compound has been isolated from the fresh leaves of Aristolochia cucurbitifolia, a plant native to Taiwan. [] This finding is significant as it highlights the potential of natural sources in providing novel chemical entities.

Q4: Apart from its natural occurrence, is there any information about how this compound can be synthesized?

A4: Interestingly, research describes an unexpected reaction pathway where 2-bromoethyl 4-hydroxybenzoate reacts with sodium hydroxide to yield this compound. [] This reaction, confirmed through deuterium labeling studies, proceeds via an internal CO alkylation mechanism involving an intermediate (compound 5 in the study). [] This suggests a potential synthetic route for obtaining this compound.

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